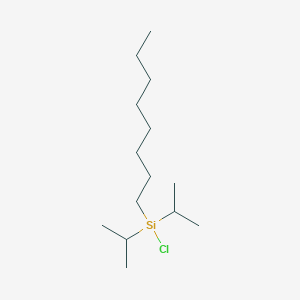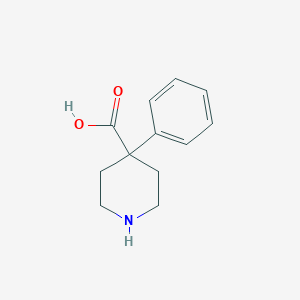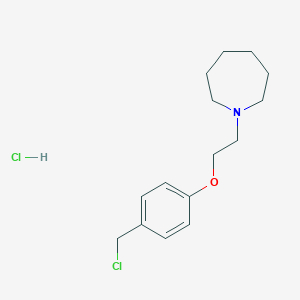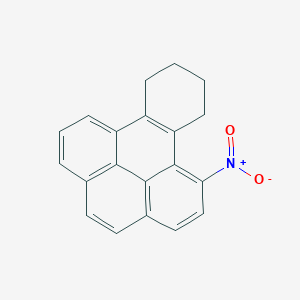
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, commonly referred to as 1-Nitropyrene (1-NP), is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter. It is a highly toxic and carcinogenic compound that has been extensively studied due to its harmful effects on human health and the environment.
Mechanism Of Action
The carcinogenicity of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene is primarily attributed to its ability to form DNA adducts, which can lead to mutations and chromosomal aberrations. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can also induce oxidative stress and inflammation, which can contribute to its carcinogenic and toxic effects. Additionally, 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been shown to interfere with various cellular processes, including DNA repair, cell cycle regulation, and apoptosis.
Biochemical And Physiological Effects
Exposure to 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been associated with various biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune dysfunction. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has also been shown to affect various organs and systems, including the lungs, liver, kidneys, and reproductive system. Additionally, 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been linked to various diseases, including cancer, respiratory diseases, and cardiovascular diseases.
Advantages And Limitations For Lab Experiments
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene is a useful compound for studying the mechanisms of PAH-induced carcinogenesis and evaluating the genotoxicity and mutagenicity of PAHs. However, its complex synthesis method and hazardous properties make it difficult to handle and use in lab experiments. Additionally, the high cost of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene and the limited availability of pure samples can be a limitation for some studies.
Future Directions
There are several future directions for research on 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, including the development of new methods for its synthesis and purification, the investigation of its effects on epigenetic modifications, and the evaluation of its potential as a biomarker for PAH exposure. Additionally, further studies are needed to elucidate the mechanisms of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene-induced carcinogenesis and to identify potential preventive and therapeutic strategies for PAH-related diseases.
Synthesis Methods
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can be synthesized through various methods, including the reaction of benzo(e)pyrene with nitric acid or the reaction of 1-nitroso-9,10,11,12-tetrahydrobenzo(e)pyrene with acetic anhydride. The most common method involves the nitration of benzo(e)pyrene, which is a complex and hazardous process that requires the use of concentrated nitric acid and sulfuric acid.
Scientific Research Applications
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been extensively studied due to its toxic and carcinogenic properties. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and to evaluate the genotoxicity and mutagenicity of PAHs. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has also been used to study the effects of PAH exposure on various biological systems, including cell cultures, animal models, and human populations.
properties
CAS RN |
120812-46-6 |
|---|---|
Product Name |
1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
8-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h3-4,7-11H,1-2,5-6H2 |
InChI Key |
KVTWJUNKDRKCGV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-] |
Other CAS RN |
120812-46-6 |
synonyms |
1-NITRO-9,10,11,12-TETRAHYDRO-BENZO(E)PYRENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



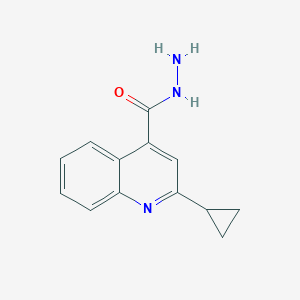
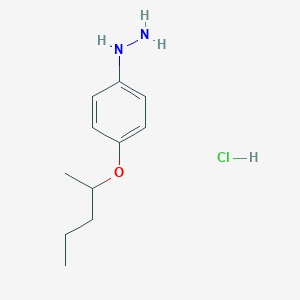
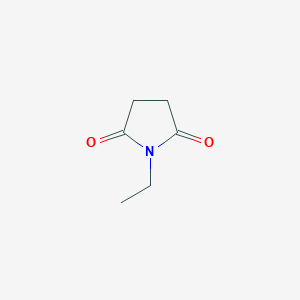
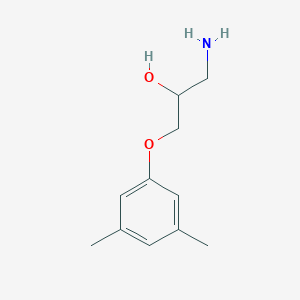
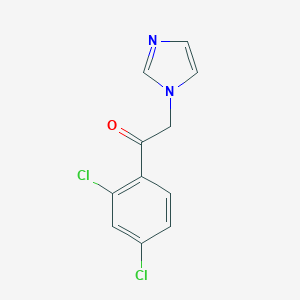
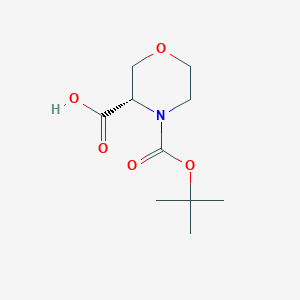
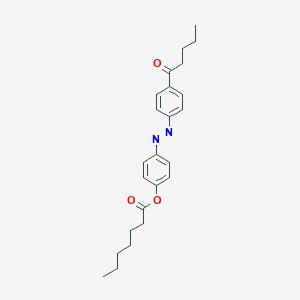
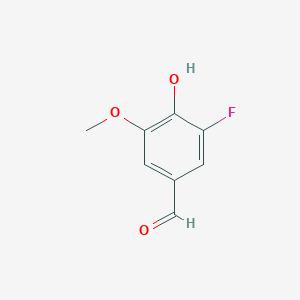
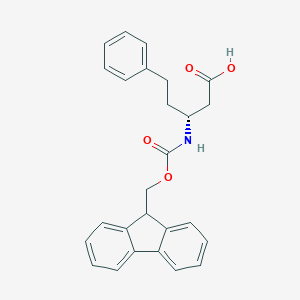
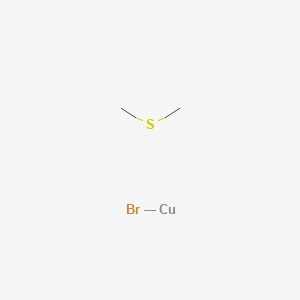
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
